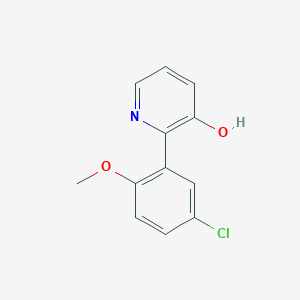
3-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% (hereafter referred to as “DCM-95”) is an organic compound with a wide range of applications in scientific research. In particular, DCM-95 is used in synthesis, as a reagent in biochemical and physiological studies, and as a tool for studying the structure and function of proteins.
Applications De Recherche Scientifique
DCM-95 has a wide range of applications in scientific research. It is used as a reagent in biochemical and physiological studies, and as a tool for studying the structure and function of proteins. DCM-95 is also used in the synthesis of other compounds, such as polymers, surfactants, and other organic compounds. Moreover, DCM-95 is used in the development of new drugs and pharmaceuticals, as well as in the development of new materials for medical applications.
Mécanisme D'action
DCM-95 is an organic compound that acts as a reagent in biochemical and physiological studies. It reacts with proteins, enzymes, and other macromolecules, leading to changes in the structure and function of these molecules. The reaction of DCM-95 with proteins, enzymes, and other macromolecules is mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
DCM-95 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of some enzymes involved in the metabolism of carbohydrates. Additionally, DCM-95 has been shown to inhibit the activity of some enzymes involved in the synthesis of fatty acids and other lipids. Furthermore, DCM-95 has been shown to inhibit the activity of some enzymes involved in the synthesis of nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
DCM-95 has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is highly pure (95% purity). Additionally, DCM-95 is relatively stable and has a relatively low toxicity. However, there are some limitations to the use of DCM-95 in lab experiments. For example, DCM-95 is relatively expensive, and it is not suitable for use in some types of experiments, such as those involving the synthesis of polymers or other organic compounds.
Orientations Futures
There are several potential future directions for the use of DCM-95 in scientific research. For example, DCM-95 may be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials for medical applications. Additionally, DCM-95 may be used to study the structure and function of proteins, and to develop new methods for the synthesis of polymers and other organic compounds. Finally, DCM-95 may be used to study the biochemical and physiological effects of other compounds, such as drugs and pharmaceuticals.
Méthodes De Synthèse
DCM-95 is synthesized by a two-step reaction involving the reaction of 2,4-dichlorophenol with bromine and then the subsequent reaction of the resulting bromo-2,4-dichlorophenol with sodium hydroxide. The reaction is conducted in an aqueous medium at a temperature of 95°C. The reaction yields DCM-95 in 95% purity, with the other 5% consisting of side products.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-3-4-8(10(13)6-7)9-2-1-5-14-11(9)15/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWELLNYIKOMOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683028 |
Source


|
| Record name | 3-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |
CAS RN |
1261939-43-8 |
Source


|
| Record name | 3-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














